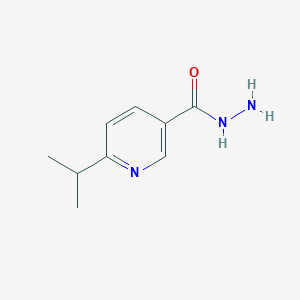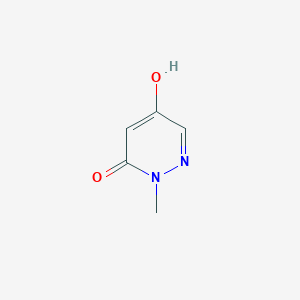![molecular formula C7H4ClN3O2 B13010343 5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with chloroacetic acid in the presence of a dehydrating agent. The reaction conditions often require heating and the use of solvents such as toluene or ethanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different biological activities.
Imidazo[1,2-a]thiazole: Features a thiazole ring and is used in different medicinal applications.
Uniqueness: 5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s distinct properties make it a valuable scaffold for the development of new therapeutic agents and research tools.
Propiedades
Fórmula molecular |
C7H4ClN3O2 |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
5-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-9-3-6-10-1-4(7(12)13)11(5)6/h1-3H,(H,12,13) |
Clave InChI |
WTLHSQRUFANFSW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=CN=CC2=N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)

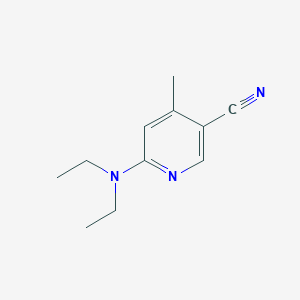
![3-(Benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010296.png)
![2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid](/img/structure/B13010303.png)
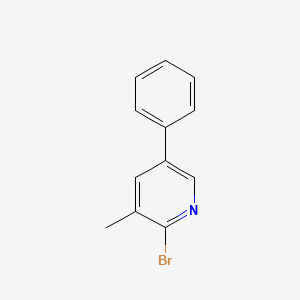
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
![8-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B13010317.png)
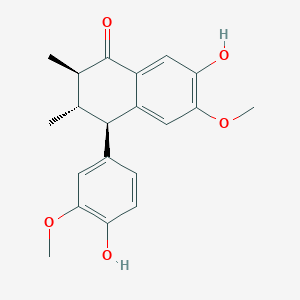
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
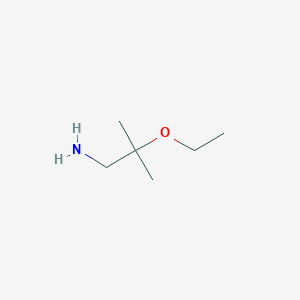
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
